
ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate is an organic compound with a complex structure. It contains multiple functional groups, including a cyano group, a hydroxyl group, and an ester group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate typically involves multi-step organic reactions. One possible route could involve the condensation of ethyl acetoacetate with a nitrile compound, followed by the introduction of the phenylcarbonimidoyl group under controlled conditions. The reaction conditions would likely require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced industrial techniques might be employed to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a keto-ester.
Reduction: Formation of an amino-ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its multiple functional groups.
Medicine: Could be explored for pharmaceutical applications, particularly in drug design and development.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-cyano-3-hydroxybutanoate: Similar structure but lacks the phenylcarbonimidoyl group.
Methyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the phenylcarbonimidoyl group, which can impart different reactivity and properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
ethyl (E)-4-cyano-3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)but-2-enoate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(19)14(13(18)9-10-16)11(2)17-12-7-5-4-6-8-12/h4-8,18H,3,9H2,1-2H3/b14-13+,17-11? |
Clave InChI |
GTBIONFUYAFNQM-KVKNYULTSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(\CC#N)/O)/C(=NC1=CC=CC=C1)C |
SMILES canónico |
CCOC(=O)C(=C(CC#N)O)C(=NC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


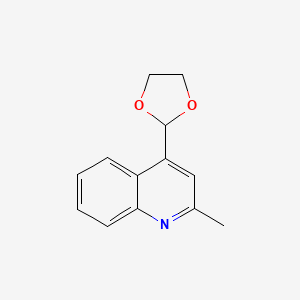
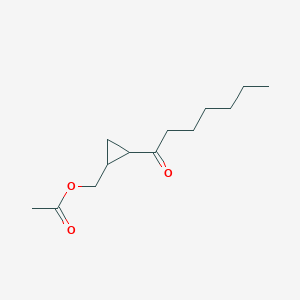
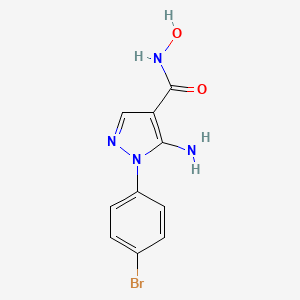
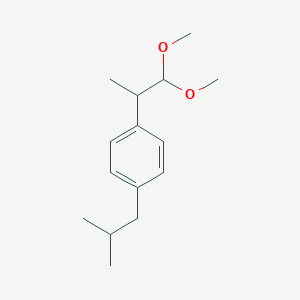
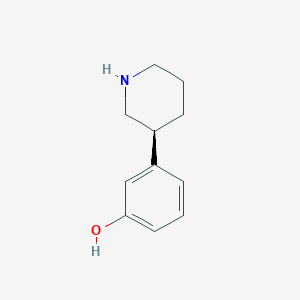

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
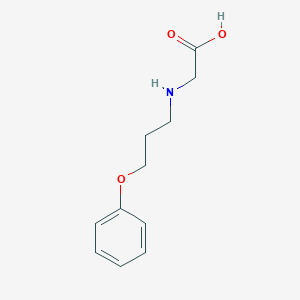
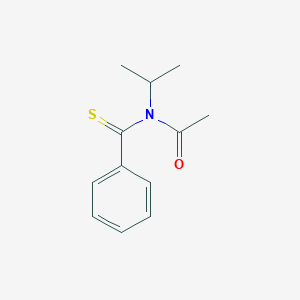
amino}-L-alanine](/img/structure/B14386679.png)
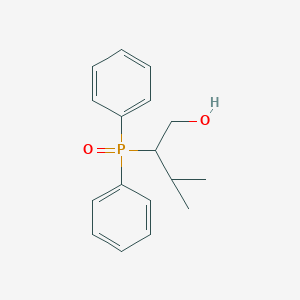
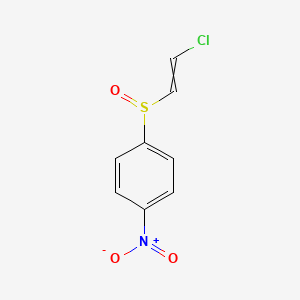

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
